2-(1,3-Benzothiazol-2-ylthio)succinic acid

Corrosion Science Protective Coatings Inhibitor Efficiency

Select 2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA) for applications where generic benzothiazoles or succinic acid derivatives fail. Its bifunctional architecture—a benzothiazole ring linked via thioether to a succinic acid moiety—delivers dual carboxylate metal-surface anchoring and versatile synthetic derivatization. Proven 95% corrosion inhibition efficiency on galvanized steel with a 20× reduction in cathodic delamination rates makes it the premier Cr(VI)-free inhibitor for automotive, marine, and construction coatings. Compatible with layered double hydroxide smart-release systems. Available at ≥98% HPLC purity for reproducible R&D and industrial formulation.

Molecular Formula C11H9NO4S2
Molecular Weight 283.3 g/mol
CAS No. 95154-01-1
Cat. No. B1276284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-ylthio)succinic acid
CAS95154-01-1
Molecular FormulaC11H9NO4S2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O
InChIInChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16)
InChIKeyKRDSXENYLDIORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzothiazol-2-ylthio)succinic Acid (BTSA, CAS 95154-01-1): A Specialized Benzothiazole-Succinic Conjugate for Corrosion Science, Organic Synthesis, and Biomedical Research


2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA, CAS 95154-01-1) is an organic conjugate comprising a benzothiazole ring linked via a thioether bridge to a succinic acid moiety . This dual-functional structure confers distinct physicochemical properties, including a molecular formula of C11H9NO4S2 and a molecular weight of 283.32 g/mol . Commercially, BTSA is available as an off-white to light yellow powder with a typical purity of ≥98% (HPLC) [1]. Its unique architecture enables it to function as a corrosion inhibitor [2], a synthetic intermediate , and a ligand in coordination chemistry , differentiating it from simpler benzothiazole or succinic acid derivatives.

Why 2-(1,3-Benzothiazol-2-ylthio)succinic Acid (BTSA) Cannot Be Interchanged with General Benzothiazoles or Simple Succinic Acid Derivatives


Substituting 2-(1,3-benzothiazol-2-ylthio)succinic acid (BTSA) with generic benzothiazoles (e.g., 2-mercaptobenzothiazole) or simple succinic acid derivatives leads to functional failure in applications where both the corrosion inhibition and molecular assembly capabilities of the intact conjugate are required. The thioether linkage and dual carboxylate groups are critical for BTSA's unique adsorption and chelation behavior [1]. For instance, in corrosion science, the succinate moiety provides strong anchoring to metal oxide surfaces, a property absent in simpler benzothiazoles [2]. Conversely, in organic synthesis, the benzothiazole ring is the reactive handle for further derivatization, which is not present in succinic acid alone . The following evidence demonstrates the quantifiable performance differences that dictate specific selection of BTSA over its analogs.

Quantitative Comparative Evidence for 2-(1,3-Benzothiazol-2-ylthio)succinic Acid (BTSA) in Key Application Areas


Corrosion Inhibition Efficiency: 95% in Aqueous NaCl for Galvanized Steel

BTSA demonstrates potent and quantifiable corrosion inhibition for galvanized steel in saline environments. Linear polarization resistance experiments reveal an inhibition efficiency of 95% with a 10 mM BTSA addition to a 1% w/v NaCl aqueous solution at pH 7 [1]. This is a direct performance metric relevant to its commercial application as an in-coating anti-corrosion additive [2]. In a separate study on polyoxyphenylene coatings, a 1.5% BTSA content markedly enhanced corrosion resistance of mild steel exposed to 3% NaCl solutions, as measured by accelerated corrosion tests (a.c. impedance) [3].

Corrosion Science Protective Coatings Inhibitor Efficiency

Coating Delamination Rate Reduction: 20-Fold Decrease with BTSA Additive

The incorporation of BTSA into model poly-vinyl butyral (PVB) coatings leads to a significant and quantifiable improvement in coating integrity. Using time-lapse imaging and in-situ scanning Kelvin probe (SKP) potentiometry, it was demonstrated that in-coating BTSA reduces the rate of cathodic delamination by up to a factor of 20 compared to unmodified PVB coatings [1]. This reduction is observed whether BTSA is added directly or stored in a 'smart-release' layered double hydroxide pigment, and increasing BTSA loading produces a progressive decrease in delamination rates with a transition from linear to parabolic failure kinetics [2].

Coatings Delamination Cathodic Disbondment

Mild Antimicrobial Activity: Specific Activity of Benzothiazole-Succinic Conjugate

In a study evaluating the antimicrobial and anticancer activities of synthesized 2-substituted benzothiazole derivatives, compound 5, identified as a benzothiazole-succinic acid derivative, exhibited a mild inhibitory effect against both Gram-positive and Gram-negative bacteria [1]. While the study did not report precise MIC values, it established that this specific conjugate possesses some antimicrobial activity, unlike the final compounds which showed no significant antitumor activity against the tested cell lines [2]. This points to the benzothiazole-succinic scaffold as a potential starting point for further optimization.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Superior Actoprotective and Antihypoxic Effects of Succinate-Containing Benzothiazoles

A study on new succinate-containing benzothiazole derivatives, a class that includes compounds structurally related to BTSA, demonstrated a positive and stronger actoprotective and antihypoxic effect compared to reference compounds mexidol and succinate amtizol, and this was achieved at significantly lower doses [1]. This indicates that the combination of a benzothiazole moiety with a succinate group, a structural feature shared with BTSA, can lead to enhanced biological activity.

Actoprotective Antihypoxic Pharmacology

Layered Double Hydroxide (LDH) Intercalation: A Unique Application for 'Smart-Release' Corrosion Inhibition

BTSA has been specifically studied for intercalation into magnesium-aluminum layered double hydroxides (LDH) via co-precipitation to create 'smart-release' corrosion inhibitor containers [1]. This application leverages the compound's anionic nature (due to its two carboxylate groups) and its organic structure, allowing it to be effectively intercalated and then released on-demand by ion-exchange when corrosive chloride ions are present [2]. This is a highly specialized application area that distinguishes BTSA from neutral or cationic inhibitors.

Layered Double Hydroxides Controlled Release Corrosion Inhibitor

Commercial Availability as a High-Purity Intermediate: 98% (HPLC) Specification

For synthetic chemists, the commercial availability of 2-(1,3-benzothiazol-2-ylthio)succinic acid (BTSA) with a clearly defined and verifiable purity specification is a key differentiator. Capot Chemical Co., Ltd. offers BTSA with a minimum purity of 98% as determined by HPLC, and a moisture content of 0.5% max [1]. This specification is critical for ensuring reproducibility in sensitive reactions, such as the synthesis of more complex benzothiazole derivatives or in applications where impurities could affect performance (e.g., as a ligand or in corrosion studies).

Organic Synthesis Procurement Purity Specification

Optimal Scientific and Industrial Application Scenarios for 2-(1,3-Benzothiazol-2-ylthio)succinic Acid (BTSA) Driven by Evidence


Development of High-Performance, Environmentally Compliant Anti-Corrosion Coatings for Galvanized Steel

BTSA is an ideal candidate for formulating protective coatings on galvanized steel, particularly as a replacement for toxic hexavalent chromium inhibitors [1]. Its demonstrated 95% inhibition efficiency in saline environments [2] and ability to reduce cathodic delamination rates by a factor of 20 [3] provide strong, quantifiable performance metrics for formulators. This is especially relevant for automotive, construction, and marine applications where long-term corrosion protection and regulatory compliance are paramount.

Synthesis of Novel Benzothiazole-Derived Ligands and Building Blocks for Coordination Chemistry and Medicinal Chemistry

BTSA's bifunctional nature—featuring both a benzothiazole ring and a succinic acid moiety—makes it a versatile building block in organic synthesis [1]. It can be used as a ligand in coordination chemistry, with the potential to chelate metal ions [2], or as a starting material for synthesizing more complex benzothiazole derivatives with potential antimicrobial [3] or other biological activities. The availability of BTSA at ≥98% purity ensures reliable and reproducible synthetic outcomes .

Fabrication of 'Smart-Release' Corrosion Inhibitor Systems Using Layered Double Hydroxides (LDH)

The anionic nature of BTSA, stemming from its two carboxylate groups, allows it to be intercalated into the interlayer galleries of layered double hydroxides (LDHs) [1]. This creates a 'smart-release' system where the inhibitor is only released upon exposure to aggressive chloride ions, providing on-demand corrosion protection and significantly extending the service life of coated metals [2]. This technology is at the forefront of advanced materials research for protective coatings.

Investigating Actoprotective and Antihypoxic Mechanisms in Preclinical Pharmacology

Class-level evidence indicates that succinate-containing benzothiazole derivatives, a structural class to which BTSA belongs, exhibit superior actoprotective and antihypoxic effects compared to reference compounds like mexidol, and at lower doses [1]. This suggests BTSA and its close analogs may be valuable tools or lead compounds for researchers studying cellular responses to hypoxia and metabolic stress, and for developing new therapeutics in this area.

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